molecular formula C28H26N4O4 B11276209 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11276209
M. Wt: 482.5 g/mol
InChI Key: AASFJKHJMUMAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a quinazoline core with phenylpropyl and oxadiazole moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpropyl Group: This step involves the alkylation of the quinazoline core with a phenylpropyl halide in the presence of a base.

    Formation of the Oxadiazole Ring: This can be accomplished by reacting the intermediate with a suitable nitrile oxide under oxidative conditions.

    Attachment of the Propan-2-yloxyphenyl Group: This step involves the etherification of the oxadiazole intermediate with a propan-2-yloxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-phenylpropyl)-7-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of a quinazoline core with phenylpropyl and oxadiazole moieties, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

3-(3-phenylpropyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-18(2)35-22-13-10-20(11-14-22)25-30-26(36-31-25)21-12-15-23-24(17-21)29-28(34)32(27(23)33)16-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18H,6,9,16H2,1-2H3,(H,29,34)

InChI Key

AASFJKHJMUMAOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.